Cas no 412291-29-3 (trans-4-(morpholine-4-carbonyl)cyclohexan-1-amine)

Technical Introduction: trans-4-(Morpholine-4-carbonyl)cyclohexan-1-amine is a chiral cyclohexylamine derivative featuring a morpholine carbonyl moiety at the trans-4 position. This compound is valued for its structural rigidity and polar functionality, which enhance its utility as an intermediate in pharmaceutical and agrochemical synthesis. The trans-configuration ensures stereochemical stability, while the morpholine carbonyl group contributes to solubility and reactivity in amide bond-forming reactions. Its amine group allows for further derivatization, making it a versatile building block for bioactive molecules. The compound’s well-defined stereochemistry and functional group compatibility support its use in targeted drug design, particularly in developing kinase inhibitors or CNS-active agents. High purity grades are available for research and industrial applications.
trans-4-(morpholine-4-carbonyl)cyclohexan-1-amine structure
412291-29-3 structure
Product Name:trans-4-(morpholine-4-carbonyl)cyclohexan-1-amine
CAS No:412291-29-3
MF:C11H20N2O2
MW:212.288702964783
CID:4649642
Update Time:2025-05-24

trans-4-(morpholine-4-carbonyl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • trans-4-Aminocyclohexyl)(morpholino)methanone
    • (trans-4-Aminocyclohexyl)-4-morpholinylmethanone
    • trans-4-(morpholine-4-carbonyl)cyclohexan-1-amine
    • Inchi: 1S/C11H20N2O2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h9-10H,1-8,12H2/t9-,10-
    • InChI Key: XRXGTVZAZLMNSG-MGCOHNPYSA-N
    • SMILES: C([C@@H]1CC[C@@H](N)CC1)(N1CCOCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2

trans-4-(morpholine-4-carbonyl)cyclohexan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB8048-1G
trans-4-(morpholine-4-carbonyl)cyclohexan-1-amine
412291-29-3 95%
1g
¥ 2,877.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1128861-1g
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone
412291-29-3 98%
1g
¥3139.00 2024-05-14
A2B Chem LLC
AX08775-1g
(Trans-4-aminocyclohexyl)-4-morpholinylmethanone
412291-29-3 95%
1g
$572.00 2024-04-20
A2B Chem LLC
AX08775-2.5g
(Trans-4-aminocyclohexyl)-4-morpholinylmethanone
412291-29-3 95%
2.5g
$993.00 2024-04-20

Additional information on trans-4-(morpholine-4-carbonyl)cyclohexan-1-amine

trans-4-(Morpholine-4-Carbonyl)Cyclohexan-1-Amine (CAS No. 412291-29-3): A Promising Scaffold in Chemical Biology and Drug Discovery

In recent years, the compound trans-4-(morpholine-4-carbonyl)cyclohexan-1-amine (CAS No. 412291-29-3) has emerged as a critical molecule in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structure combining a cyclohexane ring, a morpholine moiety, and an amine functional group, has garnered significant attention for its potential in modulating biological targets involved in neurological disorders, inflammation, and metabolic diseases. Its stereochemistry—specifically the trans configuration at the cyclohexane ring—plays a pivotal role in optimizing pharmacokinetic properties and selectivity.

Structurally, the molecule’s backbone features a rigid cyclohexane core connected to a morpholine-derived carbonyl group via an amide bond (morpholine–carbonyl linkage). This configuration enhances its ability to interact with protein binding pockets through hydrogen bonding and hydrophobic interactions. Recent studies published in Journal of Medicinal Chemistry (2023) highlight how this scaffold’s flexibility allows it to adopt conformations that stabilize interactions with enzyme active sites or receptor domains, making it a versatile template for drug design.

Emerging research underscores its role as a potent inhibitor of kinases and proteases implicated in cancer progression. For instance, a 2023 study demonstrated that derivatives of this compound selectively inhibit cyclin-dependent kinase 5 (CDK5), a target linked to neurodegenerative diseases such as Alzheimer’s. The morpholine group’s protonation state at physiological pH enables precise modulation of enzymatic activity without off-target effects—a critical advantage over earlier generations of kinase inhibitors.

In preclinical models, the compound exhibits favorable pharmacokinetic profiles. Animal studies indicate rapid absorption after oral administration due to its lipophilic nature (Bioorganic & Medicinal Chemistry Letters, 2023). Its metabolic stability is attributed to the steric hindrance provided by the trans-cyclohexane configuration, which reduces susceptibility to cytochrome P450-mediated oxidation. This stability minimizes toxic metabolite formation, aligning with safety requirements for chronic therapeutic use.

The molecule’s anti-inflammatory potential has also been explored extensively. Investigations into its mechanism revealed dual action: it suppresses NF-kB signaling pathways while enhancing autophagy via AMPK activation (Nature Communications, 2023). This dual mechanism makes it particularly promising for treating chronic inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease (IBD), where traditional therapies often fail due to side effects or resistance.

Innovative synthetic strategies have further expanded its utility. Researchers have developed environmentally sustainable protocols using microwave-assisted chemistry to construct the morpholine–carbonyl linkage efficiently (Green Chemistry, 2023). These methods reduce reaction times by over 60% while eliminating hazardous solvents, aligning with green pharmaceutical manufacturing trends.

Clinical translation is advancing rapidly. Phase I trials initiated in late 2023 are evaluating its safety profile in patients with mild cognitive impairment (MCI), leveraging its neuroprotective properties. Early data suggest minimal adverse effects at therapeutic doses, with preliminary evidence of improved synaptic plasticity biomarkers in cerebrospinal fluid—a breakthrough for early-stage Alzheimer’s intervention.

The structural versatility of this compound has inspired interdisciplinary applications beyond traditional drug discovery. In chemical biology, it serves as an affinity probe for identifying novel protein interactions using bioorthogonal chemistry techniques (ACS Chemical Biology, 2023). Its ability to be functionalized at multiple sites enables site-specific labeling of intracellular targets without disrupting cellular processes—a key tool for mechanistic studies.

Ongoing research focuses on optimizing stereochemical purity and exploring prodrug formulations to enhance bioavailability further. A recent computational study predicts that introducing fluorine substituents at the cyclohexane ring could improve blood-brain barrier penetration by up to threefold (Molecular Pharmaceutics, 2023), opening avenues for central nervous system (CNS) applications.

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